3-Chloro-2,6-dimethylquinolin-4(1H)-one
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Overview
Description
3-Chloro-2,6-dimethyl-4-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dimethylphenol with chloroacetyl chloride, followed by cyclization with ammonia or an amine to form the quinoline ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,6-dimethyl-4-hydroxyquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thioquinoline derivatives.
Scientific Research Applications
3-Chloro-2,6-dimethyl-4-hydroxyquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-dimethyl-4-hydroxyquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical cellular processes, such as topoisomerases and kinases, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the chlorine and methyl groups, making it less reactive.
8-Hydroxyquinoline: Has a hydroxyl group at a different position, leading to different chemical properties and applications.
2,4-Dichloroquinoline: Contains two chlorine atoms, making it more reactive but potentially more toxic.
Uniqueness
The presence of both chlorine and hydroxyl groups allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
117039-83-5 |
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Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-chloro-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-4-9-8(5-6)11(14)10(12)7(2)13-9/h3-5H,1-2H3,(H,13,14) |
InChI Key |
ZRYVPMRFHPBOHD-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)Cl)C |
Synonyms |
4(1H)-Quinolinone, 3-chloro-2,6-dimethyl- |
Origin of Product |
United States |
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